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Compound of Interest

Compound Name:
5-(Diethylamino)furan-2-

carbaldehyde

Cat. No.: B1298008 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

spectroscopic properties of key 5-substituted furan-2-carbaldehyde derivatives. This guide

provides a detailed comparison of their Infrared (IR), Nuclear Magnetic Resonance (¹H NMR

and ¹³C NMR), and Mass Spectrometry (MS) data, supported by generalized experimental

protocols.

This document aims to serve as a valuable resource for the identification and characterization

of 5-nitrofuran-2-carbaldehyde, 5-hydroxymethylfuran-2-carbaldehyde, 5-methylfuran-2-

carbaldehyde, and 5-bromofuran-2-carbaldehyde. The presented data, summarized in clear,

comparative tables, highlights the influence of the 5-substituent on the spectroscopic

fingerprints of the furan ring system.

Spectroscopic Data Comparison
The following tables provide a summary of the key spectroscopic data obtained for the four

furan-2-carbaldehyde derivatives.

Infrared (IR) Spectroscopy
The IR spectra of these compounds are characterized by strong absorption bands

corresponding to the carbonyl group of the aldehyde, as well as vibrations of the furan ring and

the respective substituent.
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Compound
C=O Stretch
(cm⁻¹)

C-H (aldehyde)
Stretch (cm⁻¹)

Furan Ring
Vibrations
(cm⁻¹)

Other Key
Bands (cm⁻¹)

5-Nitrofuran-2-

carbaldehyde
~1680 - 1700 ~2850, ~2750

~1580, ~1470,

~1350

~1530 & ~1340

(NO₂)

5-

Hydroxymethylfu

ran-2-

carbaldehyde

~1670 ~2830, ~2740
~1570, ~1520,

~1020

~3350 (broad, O-

H), ~1015 (C-O)

5-Methylfuran-2-

carbaldehyde
~1675 ~2820, ~2730

~1580, ~1510,

~1025

~2920, ~2860

(C-H, methyl)

5-Bromofuran-2-

carbaldehyde
~1678 ~2860, ~2760

~1570, ~1450,

~1020
~590 (C-Br)

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectra provide valuable information about the electronic environment of the

protons on the furan ring and the substituent. The chemical shifts are influenced by the

electron-donating or electron-withdrawing nature of the 5-substituent. All data is reported in

ppm (δ) relative to a TMS standard.
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Compound
Aldehyde H
(s)

Furan H-3
(d)

Furan H-4
(d)

Substituent
Protons

Solvent

5-Nitrofuran-

2-

carbaldehyde

~9.7 ~7.7 ~7.4 - CDCl₃

5-

Hydroxymeth

ylfuran-2-

carbaldehyde

9.53[1]
7.23 (d, J=3.5

Hz)

6.52 (d, J=3.5

Hz)[1]

4.69 (s, 2H, -

CH₂OH),

~2.5 (br s,

1H, -OH)

CDCl₃[1]

5-

Methylfuran-

2-

carbaldehyde

9.51[2]
7.18 (d, J=3.4

Hz)

6.25 (d, J=3.4

Hz)

2.42 (s, 3H, -

CH₃)[2]
CDCl₃[2]

5-

Bromofuran-

2-

carbaldehyde

~9.5 ~7.2 ~6.6 - CDCl₃

¹³C Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
The ¹³C NMR spectra reveal the carbon framework of the molecules. The chemical shifts of the

furan ring carbons and the carbonyl carbon are diagnostic of the substitution pattern. All data is

reported in ppm (δ).
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Compo
und

C=O C-2 C-5 C-3 C-4

Substitu
ent
Carbon(
s)

Solvent

5-

Nitrofura

n-2-

carbalde

hyde

~177 ~154 ~159 ~122 ~114 - -

5-

Hydroxy

methylfur

an-2-

carbalde

hyde

178.00[1] 152.07[1] 161.44[1] 123.86[1] 110.05[1]

57.17 (-

CH₂OH)

[1]

CDCl₃[1]

5-

Methylfur

an-2-

carbalde

hyde

176.81[2] 151.99[2] 159.77[2] 124.03[2] 109.62[2]
13.95 (-

CH₃)[2]
CDCl₃[2]

5-

Bromofur

an-2-

carbalde

hyde

~176 ~153 ~125 ~122 ~115 - -

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compounds. The base peak and major fragments are listed.
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Compound Molecular Ion (M⁺) Base Peak (m/z)
Major Fragments
(m/z)

5-Nitrofuran-2-

carbaldehyde
141 141 111, 95, 83

5-

Hydroxymethylfuran-

2-carbaldehyde

126[1] 97[1] 126, 97, 69, 41[1]

5-Methylfuran-2-

carbaldehyde
110 109 110, 109, 81, 53, 39

5-Bromofuran-2-

carbaldehyde

174/176 (isotope

pattern)
174/176 95, 67

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.

Instrument parameters should be optimized for the specific sample and equipment used.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation: For solid samples, a small amount of the compound is mixed with dry

potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total

Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300

MHz or higher for ¹H NMR) is used.

Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of
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tetramethylsilane (TMS) is added as an internal standard (0 ppm).

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a

sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering

the expected chemical shift range, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a

spectrum with single lines for each carbon. A larger number of scans is usually required

compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or

a liquid chromatograph (LC-MS), is used. Electron Ionization (EI) is a common ionization

method for these compounds.

Sample Preparation: For GC-MS, the sample is dissolved in a volatile organic solvent. For

direct infusion, the sample is dissolved in a suitable solvent and introduced into the ion

source.

Data Acquisition: The instrument is set to scan over a mass range that includes the expected

molecular ion. The ionization energy for EI is typically 70 eV.

Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of 5-

substituted furan-2-carbaldehydes.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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